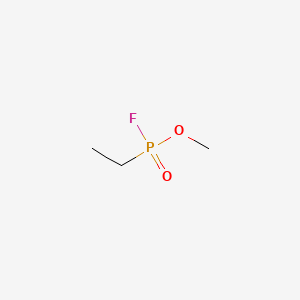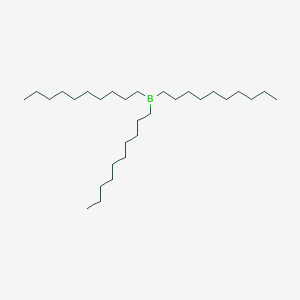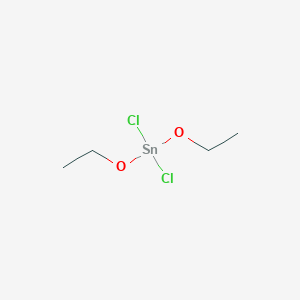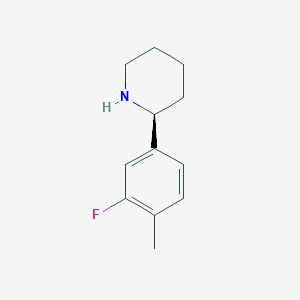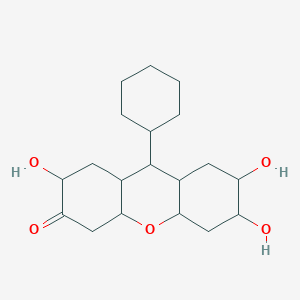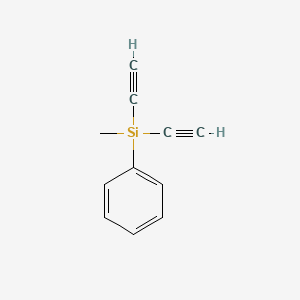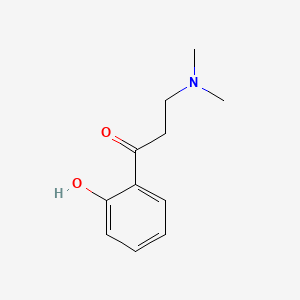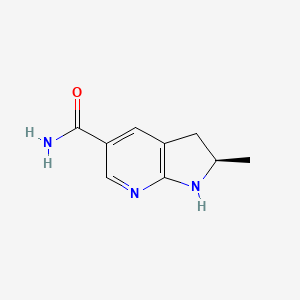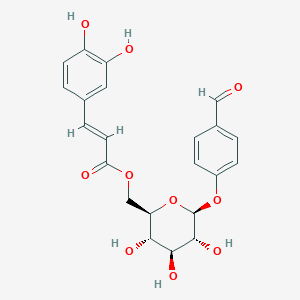
Nandinaside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This bioactive molecule exhibits various pharmacological activities, including anti-inflammatory and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandinaside A is typically extracted from the Nandina domestica plant. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature, but it is known that the compound can be isolated using standard phytochemical techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Nandina domestica, followed by purification processes to ensure the compound’s purity and quality. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common in the purification of natural compounds.
Chemical Reactions Analysis
Types of Reactions: Nandinaside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Nandinaside A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in phytochemical studies to identify and characterize similar compounds in other plants.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in biological research, particularly in studies related to cellular oxidative stress and inflammation.
Medicine: this compound has potential therapeutic applications due to its pharmacological activities.
Industry: The compound’s antioxidant properties make it a potential additive in the food and cosmetic industries to enhance product stability and shelf life.
Mechanism of Action
Nandinaside A is unique due to its specific structure and pharmacological properties. Similar compounds include other phenolic compounds and flavonoids found in various plants. These compounds share some pharmacological activities, such as antioxidant and anti-inflammatory properties, but differ in their specific molecular structures and mechanisms of action .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H22O10 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-(4-formylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22O10/c23-10-13-1-5-14(6-2-13)31-22-21(29)20(28)19(27)17(32-22)11-30-18(26)8-4-12-3-7-15(24)16(25)9-12/h1-10,17,19-22,24-25,27-29H,11H2/b8-4+/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
JSCNSFRBLSDDTO-VMNLSUCYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


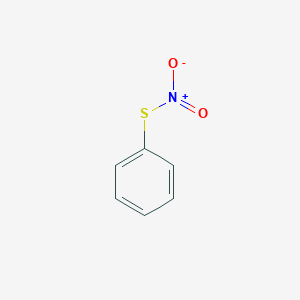
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
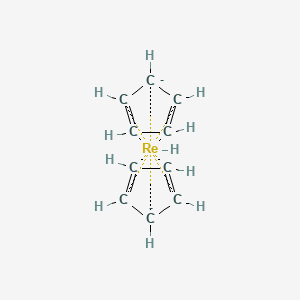
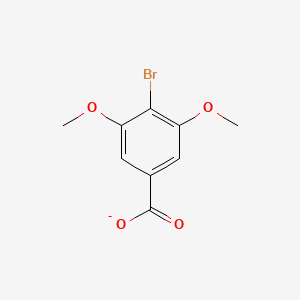
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
